![molecular formula C18H32Si2 B12571013 7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- CAS No. 176789-90-5](/img/structure/B12571013.png)
7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-: is a silicon-containing bicyclic compound It is characterized by its unique structure, which includes a bicyclo[420]octa-1,3,5-triene core with silicon atoms at the 7 and 8 positions, each substituted with four isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- typically involves the reaction of 1,1,2,2-tetramethyl-1,2-disilacyclohexa-3,5-diene with phenyl vinyl sulphoxide under high-pressure conditions (10,000 bar). This reaction is followed by the elimination of benzenesulphenic acid to yield the desired product .
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atoms, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can target the double bonds within the bicyclic structure, potentially yielding saturated derivatives.
Substitution: The isopropyl groups attached to the silicon atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound is studied for its unique electronic properties and potential as a precursor for the synthesis of other silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development, although specific uses in medicine are not yet well-established.
Industry: In the industrial sector, the compound’s stability and reactivity make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
作用机制
The mechanism by which 7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- exerts its effects is primarily through its interactions with other molecules via its silicon atoms. These interactions can involve the formation of siloxane bonds or other silicon-based linkages, influencing the compound’s reactivity and stability. The molecular targets and pathways involved are largely dependent on the specific reactions and applications being studied.
相似化合物的比较
- 7,7,8,8-Tetramethyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene
- Bicyclo[4.2.0]octa-1,3,5-triene
Comparison: Compared to these similar compounds, 7,8-Disilabicyclo[420]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- is unique due to the presence of isopropyl groups at the silicon atoms, which can significantly influence its chemical properties and reactivity
属性
CAS 编号 |
176789-90-5 |
|---|---|
分子式 |
C18H32Si2 |
分子量 |
304.6 g/mol |
IUPAC 名称 |
7,7,8,8-tetra(propan-2-yl)-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C18H32Si2/c1-13(2)19(14(3)4)17-11-9-10-12-18(17)20(19,15(5)6)16(7)8/h9-16H,1-8H3 |
InChI 键 |
INMMWNSTTZOEDL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si]1(C2=CC=CC=C2[Si]1(C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
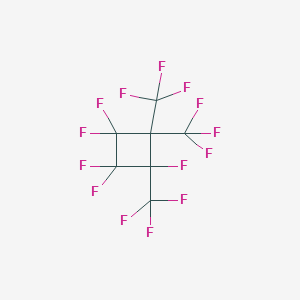
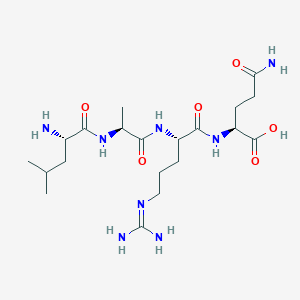
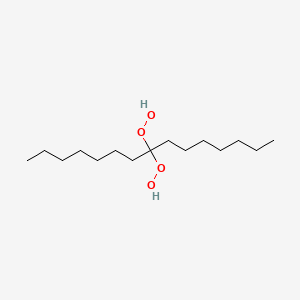

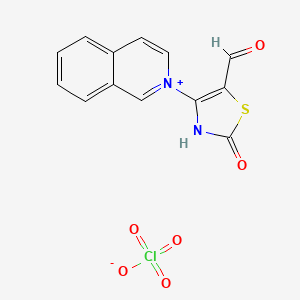

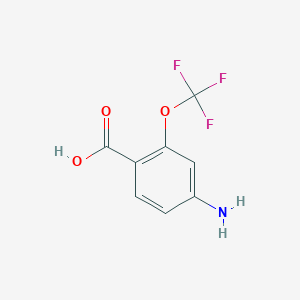
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)
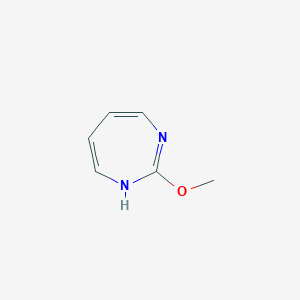
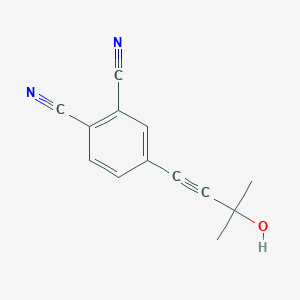
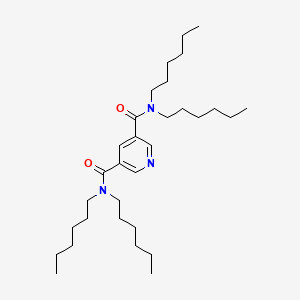
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
